molecular formula C19H21FN2O3 B3001439 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 869340-91-0

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B3001439
CAS No.: 869340-91-0
M. Wt: 344.386
InChI Key: ICMTZLQVJVHMKL-UHFFFAOYSA-N
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Description

The compound 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone features a central ethanone scaffold linked to two distinct pharmacophores:

  • A piperazine ring at position 2, substituted with a 2-fluorophenyl group, a common motif in ligands targeting serotonin and dopamine receptors.

Properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-13-17(23)7-6-14(19(13)25)18(24)12-21-8-10-22(11-9-21)16-5-3-2-4-15(16)20/h2-7,23,25H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMTZLQVJVHMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676692
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated ethanone derivative reacts with piperazine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Hydroxylation and Methylation: The hydroxyl groups and methyl group are introduced through selective hydroxylation and methylation reactions using specific reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name/ID (Source) Substituents on Piperazine Aryl Group on Ethanone Key Structural Variations
Target Compound 2-Fluorophenyl 2,4-Dihydroxy-3-methylphenyl Unique dihydroxy and methyl groups
3f () Pyridin-2-yl 1-(4-Iodophenylsulfonyl)indol-3-yl Sulfonylindole core; pyridine substituent
7n () 4-Methoxyphenylsulfonyl Tetrazolylthio Sulfonylpiperazine; tetrazole moiety
Biphenyl Derivatives () 2-Methoxyphenyl / 2,3-Dichlorophenyl Biphenyl Biphenyl linkage; varied aryl substituents
5f () 2-Fluorophenyl Pyrimidinyloxy Fluorophenyl shared; pyrimidine linker
MK47 () 4-(Trifluoromethyl)phenyl Thiophen-2-yl Trifluoromethyl group; thiophene core
Key Observations:
  • In contrast, sulfonyl (e.g., 3f, 7n) or trifluoromethyl (MK47) substituents alter electronic properties and steric bulk .
  • Aryl Group Diversity : The dihydroxy-3-methylphenyl group in the target compound is distinct from sulfonylindoles (3f ), tetrazoles (7n ), or biphenyl systems ( ), which may influence solubility and metabolic stability .
Receptor Binding and CNS Activity
  • Biphenyl-Piperazine Derivatives (): Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone exhibit anti-dopaminergic and anti-serotonergic activity with reduced catalepsy, highlighting the role of aryl substituents in balancing efficacy and side effects .
  • Target Compound : The 2-fluorophenyl group may enhance selectivity for serotonin receptors (e.g., 5-HT1A/2A), similar to analogs in , which target 5-HT6 receptors .
Antimicrobial and Antiproliferative Activity
  • Azole-Containing Piperazines (): Derivatives like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone show broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL), attributed to the imidazole and chlorophenyl groups .
  • Sulfonylpiperazine-Tetrazole Derivatives () : Compounds such as 7n (C24H22FN5O3S) demonstrate moderate antiproliferative activity, likely due to sulfonyl and tetrazole moieties interfering with cellular replication .
Physicochemical Properties
  • Metabolic Stability : The methyl group on the phenyl ring may slow oxidative metabolism, a feature shared with 5f (), which retains the 2-fluorophenyl substituent .

Biological Activity

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, commonly referred to as this compound, is a synthetic organic molecule belonging to the phenylpiperazine class. This compound exhibits a complex structure that allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C19H21FN2O3C_{19}H_{21}FN_2O_3, with a molecular weight of 344.4 g/mol. The structural characteristics include:

  • IUPAC Name: this compound
  • Canonical SMILES: CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances its potential for hydrogen bonding, while the fluorophenyl moiety may influence lipophilicity and receptor binding affinity.

Antipsychotic Properties

Research indicates that compounds similar to this one exhibit antipsychotic effects by acting as antagonists at serotonin (5-HT) and dopamine (D2) receptors. These interactions can modulate neurotransmitter systems involved in mood regulation and psychotic disorders.

Anti-inflammatory Effects

Studies have shown that related phenylpiperazine derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities due to the presence of hydroxyl groups, which can neutralize free radicals. This property is crucial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antidepressant Activity : A study demonstrated that phenylpiperazine derivatives could significantly reduce depressive-like behaviors in animal models by enhancing serotonergic transmission.
  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethanoneC19H20FN2O3Antidepressant
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanoneC19H22N2O3Antipsychotic
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)ethanoneC19H22ClN2O3Anti-inflammatory

This table illustrates that while these compounds share structural similarities, their biological activities can vary significantly based on minor modifications in their chemical structure.

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